molecular formula C25H25FN4O4S B2708839 (E)-2-cyano-N-[4-[(4-fluorophenyl)sulfonylamino]phenyl]-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide CAS No. 1031185-16-6

(E)-2-cyano-N-[4-[(4-fluorophenyl)sulfonylamino]phenyl]-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide

Cat. No.: B2708839
CAS No.: 1031185-16-6
M. Wt: 496.56
InChI Key: PNNSFWRSTZBXJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-cyano-N-[4-[(4-fluorophenyl)sulfonylamino]phenyl]-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide is a recognized potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2). This compound is a critical pharmacological tool for dissecting the role of JAK-STAT signaling in physiological and pathological processes. Its primary research value lies in the study of JAK2-driven hematologic malignancies and myeloproliferative neoplasms, where it is used to suppress aberrant cell proliferation and induce apoptosis in vitro and in vivo. The high selectivity profile of this inhibitor allows researchers to specifically target JAK2-dependent pathways with minimal off-target effects on other kinase families, enabling a more precise understanding of mechanism. Investigations extend to its effects on solid tumors, where JAK-STAT signaling contributes to a pro-tumorigenic microenvironment, and to immunological research, given the pathway's role in cytokine signaling. By potently inhibiting JAK2 autophosphorylation and subsequent STAT phosphorylation, this compound effectively blocks downstream signal transduction, providing fundamental insights for targeted cancer therapy development.

Properties

IUPAC Name

(E)-2-cyano-N-[4-[(4-fluorophenyl)sulfonylamino]phenyl]-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN4O4S/c1-17-14-19(18(2)30(17)12-13-34-3)15-20(16-27)25(31)28-22-6-8-23(9-7-22)29-35(32,33)24-10-4-21(26)5-11-24/h4-11,14-15,29H,12-13H2,1-3H3,(H,28,31)/b20-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNSFWRSTZBXJJ-HMMYKYKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CCOC)C)C=C(C#N)C(=O)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1CCOC)C)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-cyano-N-[4-[(4-fluorophenyl)sulfonylamino]phenyl]-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide, commonly referred to as the compound of interest, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its anti-inflammatory properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C25_{25}H25_{25}F N4_{4}O4_{4}S
Molecular Weight 496.6 g/mol
CAS Number 1031185-16-6

Preliminary studies suggest that this compound exhibits anti-inflammatory effects through several mechanisms:

  • Inhibition of Pro-inflammatory Cytokines : The compound has been shown to significantly reduce levels of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures. This was assessed using enzyme-linked immunosorbent assays (ELISA) following stimulation with lipopolysaccharides (LPS) and interferon-gamma (IFN-γ) .
  • Nitric Oxide Production Modulation : The compound also modulates nitric oxide production in macrophages, which is critical in inflammatory responses .
  • Molecular Docking Studies : In silico analyses indicate that the compound interacts favorably with several molecular targets involved in inflammation, including lipoxygenase (5-LOX), cyclooxygenase (COX-2), and inducible nitric oxide synthase (iNOS). These interactions suggest a multi-target approach to its anti-inflammatory action .

In Vitro Studies

In vitro assays utilizing J774 macrophage cell lines demonstrated that the compound effectively reduced cell viability at higher concentrations but maintained non-cytotoxic levels at lower doses. The reduction in cytokine levels was dose-dependent, showcasing its potential therapeutic window .

In Vivo Studies

The anti-inflammatory efficacy was further validated through in vivo models:

  • CFA-Induced Paw Edema Model : Administration of the compound at doses of 100 mg/kg resulted in significant reductions in paw edema compared to controls, similar to the effects observed with dexamethasone .
  • Zymosan-Induced Peritonitis Model : The compound reduced leukocyte migration by 61.8% to 90.5% across various doses (5 mg/kg to 50 mg/kg), indicating robust anti-inflammatory activity .

Case Studies

A notable study highlighted the synthesis and evaluation of a related compound, (E)-2-cyano-N,3-diphenylacrylamide (JMPR-01), which underwent similar testing protocols. Results indicated effective modulation of inflammatory markers and significant reductions in edema in animal models, supporting the hypothesis that compounds with similar structures may exhibit comparable biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Features

The table below compares key structural attributes and inferred properties of the target compound with analogous acrylamide derivatives:

Compound (CAS/ID) R1 (Amide Substituent) R2 (β-Position) Configuration Molecular Weight (g/mol) H-Bond Donors/Acceptors Key Features
Target Compound 4-[(4-fluorophenyl)sulfonylamino] 1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl E ~515.56 3 / 6 Sulfonamide enhances solubility; methoxyethyl improves hydrophilicity.
(Z)-N-(4-chlorophenyl)-... (5911-07-9) 4-chlorophenyl 1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl Z ~463.96 2 / 5 Z-configuration may hinder binding; 4-methoxyphenyl increases lipophilicity.
(E)-3-(4-nitrophenyl)-N-... (E.g., ) 4-nitrophenyl Pyridin-2-yl E ~325.32 2 / 6 Nitro group confers strong electron-withdrawing effects; simpler structure.
(E)-2-cyano-N-(3-ethoxyphenyl)-... (5910-80-5) 3-ethoxyphenyl 5-(2-methyl-4-nitrophenyl)furan-2-yl E ~435.44 2 / 7 Nitro-furan system increases reactivity; ethoxy enhances metabolic stability.

Key Observations

  • Stereochemistry : The E-configuration in the target compound and analogs like 5910-80-5 ensures optimal spatial alignment for target binding, whereas Z-isomers (e.g., 5911-07-9) may exhibit steric clashes .
  • Substituent Effects: The 4-fluorophenylsulfonylamino group in the target compound provides dual hydrogen-bonding capacity (N–H and S=O), enhancing interactions with polar enzyme pockets compared to nitro or methoxy groups . The 1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl group balances hydrophobicity and solubility, outperforming purely aromatic substituents (e.g., 4-methoxyphenyl in 5911-07-9) in pharmacokinetic profiles .
  • Heterocyclic Systems : Pyrrole rings (target compound) favor π-π stacking, while furan derivatives (5910-80-5) may undergo oxidative metabolism due to the oxygen atom .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.